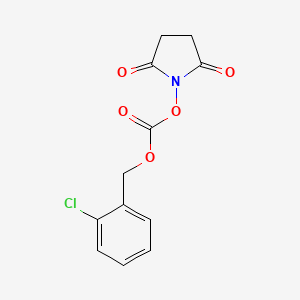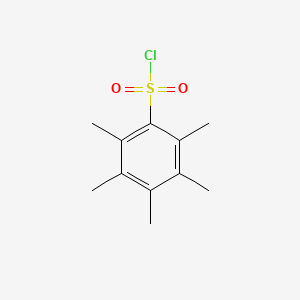
2-Chloro-4-(tert-pentyl)phenol
Übersicht
Beschreibung
2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO . It has a molecular weight of 198.69 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(tert-pentyl)phenol consists of a phenol group with a chlorine atom at the 2nd position and a tert-pentyl group at the 4th position .Physical And Chemical Properties Analysis
2-Chloro-4-(tert-pentyl)phenol has a boiling point of 257℃ . It has a density of 1.085 . It is sparingly soluble in chloroform and slightly soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Super Solid Acid as a Catalyst : Du Fei (2001) explored a new technology for synthesizing 2,4-di-ter-pentyl-phenol, closely related to 2-Chloro-4-(tert-pentyl)phenol, using super solid acid as a catalyst. This method offers a simple, non-polluting process with high efficiency and stable product quality, suggesting its potential for industrial application (Du Fei, 2001).
Chemical Structure Analysis
- Crystal Structure Determination : Park et al. (2014) analyzed the crystal structure of a compound similar to 2-Chloro-4-(tert-pentyl)phenol, providing insights into its molecular conformation and interactions, essential for understanding its chemical behavior and potential applications (Park, Ramkumar, & Parthiban, 2014).
Polymer Stabilization
- Thermal Stability of Polymers : Yachigo et al. (1993) studied compounds structurally similar to 2-Chloro-4-(tert-pentyl)phenol, like 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, demonstrating their effectiveness in stabilizing polymers against thermal degradation. This indicates the potential use of 2-Chloro-4-(tert-pentyl)phenol in enhancing polymer durability (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).
Catalysis and Reactions
- Dirhodium-Catalyzed Phenol and Aniline Oxidations : Ratnikov et al. (2011) researched how dirhodium caprolactamate, effective for generating the tert-butylperoxy radical from tert-butyl hydroperoxide, can oxidize para-substituted phenols. This process, potentially applicable to 2-Chloro-4-(tert-pentyl)phenol, offers insights into novel oxidation methods for phenols and anilines (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).
Endocrine Disrupting Effects
- Endocrine Disrupting Effects of Phenols : Li, Ma, and Wang (2010) investigated the endocrine disrupting effects of various phenols, including compounds similar to 2-Chloro-4-(tert-pentyl)phenol. Their ability to activate or inhibit different types of nuclear receptors provides essential data for assessing the potential health impacts of 2-Chloro-4-(tert-pentyl)phenol (Li, Ma, & Wang, 2010).
Environmental Impact
- Visible-Light-Induced Photocatalytic Degradation : Kim and Choi (2005) explored the degradation of chlorophenol under visible light in the presence of TiO2. Their findings could inform environmental applications of 2-Chloro-4-(tert-pentyl)phenol, such as its photocatalytic degradation or its role in environmental remediation (Kim & Choi, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIQCCWPKUZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967781 | |
| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(tert-pentyl)phenol | |
CAS RN |
5323-65-9, 73090-69-4 | |
| Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro-4-tert-amylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5323-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















